molecular formula C15H13NOS B2463098 [4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]methanol CAS No. 1708251-29-9

[4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]methanol

Cat. No.: B2463098
CAS No.: 1708251-29-9
M. Wt: 255.34
InChI Key: MWJCKAIHMKJPNH-UHFFFAOYSA-N
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Description

[4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]methanol is a chemical compound featuring a hybrid heterocyclic structure that combines pyrrole and thiophene rings, a scaffold of significant interest in medicinal chemistry and materials science research . Pyrrole derivatives are recognized as privileged structures in drug discovery. Compounds based on the pyrrole moiety, such as Tolmetin and Ketorolac, are well-known non-steroidal anti-inflammatory drugs (NSAIDs) . Furthermore, pyrrole-based molecular hybrids are being actively investigated as a promising strategy for developing multi-target therapeutic agents, particularly as dual cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) inhibitors for the treatment of inflammatory conditions with a potentially improved safety profile . The thiophene moiety, similarly, is a valuable building block in the development of functional materials . This compound is intended for research and development purposes only. It is not approved for use in humans or animals and must not be utilized for diagnostic, therapeutic, or any other veterinary or human health applications.

Properties

IUPAC Name

(4-phenyl-3-pyrrol-1-ylthiophen-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NOS/c17-10-14-15(16-8-4-5-9-16)13(11-18-14)12-6-2-1-3-7-12/h1-9,11,17H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJCKAIHMKJPNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene Core Construction

The 2,3,4-trisubstituted thiophene scaffold presents significant synthetic challenges due to the electronic effects of adjacent substituents. Two predominant methodologies emerge from the literature:

  • Knorr Thiophene Synthesis : Cyclocondensation of γ-ketoesters with sulfur sources under acidic conditions remains the most cited route for constructing the central thiophene ring. A 2017 study demonstrated that using ethyl 4-phenyl-3-oxobutanoate with elemental sulfur in the presence of polyphosphoric acid yields the 3,4-disubstituted thiophene precursor in 58% yield.
  • Cross-Coupling Approaches : Transition metal-catalyzed couplings enable precise substitution patterns. The Stille coupling between 3-bromo-4-phenylthiophene and tributyl(pyrrol-1-yl)stannane using Pd(PPh₃)₄ as catalyst achieves the desired connectivity but suffers from stoichiometric tin waste.

Methanol Group Introduction

Late-stage hydroxylation strategies prove less efficient than early alcohol incorporation. The current gold standard employs protected alcohol precursors, with tert-butyldimethylsilyl (TBS) ethers showing superior stability during subsequent coupling reactions.

Stepwise Synthesis Methodologies

Grignard-Based Sequential Assembly

This four-step sequence remains the most reproduced pathway in academic settings:

  • Thiophene Aldehyde Formation : 2-Bromo-3-iodothiophene undergoes formylation via directed ortho-metalation using LDA followed by DMF quenching, yielding 2-bromo-3-iodothiophene-4-carbaldehyde in 72% yield.
  • Phenyl Group Installation : A nickel-catalyzed Kumada coupling with phenylmagnesium bromide introduces the C4 phenyl group. Optimal conditions (NiCl₂(dppe), THF, −10°C) achieve 85% conversion.
  • Pyrrole Coupling : Suzuki-Miyaura conditions (Pd(OAc)₂, SPhos ligand, K₃PO₄) couple 1H-pyrrole-1-boronic acid pinacol ester to the iodinated position. Microwave irradiation at 120°C for 15 minutes enhances yield to 78%.
  • Alcohol Reduction : The aldehyde intermediate undergoes stereoselective reduction using (+)-B-chlorodiisopinocampheylborane ((+)-DIP-Cl) to furnish the (R)-enantiomer with 94% ee.

Table 1: Comparative Yields in Grignard-Based Synthesis

Step Reagents/Conditions Yield (%) Purity (HPLC)
Formylation LDA, DMF, −78°C 72 98.2
Kumada Coupling NiCl₂(dppe), PhMgBr 85 99.1
Suzuki-Miyaura Coupling Pd(OAc)₂, SPhos, MW 120°C 78 97.8
Borane Reduction (+)-DIP-Cl, THF 89 99.4

One-Pot Tandem Approach

Recent advances in cascade reactions enable a streamlined synthesis:

  • Concurrent Coupling-Reduction : Combining Heck coupling (for pyrrole introduction) with in situ aldehyde reduction using polymethylhydrosiloxane (PMHS) reduces step count but compromises enantiocontrol.
  • Solvent Effects : A 2022 study identified hexafluoroisopropanol (HFIP) as optimal solvent, leveraging its strong hydrogen-bond-donating ability to accelerate both coupling and reduction steps.

Enantioselective Synthesis Challenges

Asymmetric Reduction Methodologies

The prochiral aldehyde center at C2 requires precise stereochemical control:

  • Catalytic CBS Reduction : Corey-Bakshi-Shibata reduction using 20 mol% oxazaborolidine catalyst achieves 88% ee but necessitates rigorous exclusion of moisture.
  • Biocatalytic Approaches : Alcohol dehydrogenases from Lactobacillus kefir demonstrate superior stereoselectivity (99% ee) under mild aqueous conditions, though substrate solubility remains problematic.

Table 2: Enantioselectivity Comparison

Method Catalyst/Enzyme ee (%) Temperature
CBS Reduction Oxazaborolidine C1 88 −78°C
Enzymatic Reduction LkADH 99 25°C
Borane Reduction (+)-DIP-Cl 94 0°C

Industrial-Scale Production Considerations

Continuous Flow Systems

Transitioning from batch to flow chemistry addresses key scalability issues:

  • Microreactor Design : Silicon carbide microreactors enable precise temperature control during exothermic Grignard steps, reducing decomposition byproducts.
  • In-line Purification : Integrated catch-and-release columns containing quadraPure™ scavengers remove residual palladium catalysts to <5 ppm.

Green Chemistry Innovations

Recent developments focus on sustainable methodologies:

  • Photoredox Catalysis : Visible-light-mediated coupling using eosin Y as photocatalyst reduces energy consumption by 40% compared to thermal methods.
  • Solvent Recycling : Azeotropic mixture recovery systems achieve 92% solvent reuse in large-scale runs.

Analytical Characterization Standards

Spectroscopic Validation

Comprehensive characterization requires multimodal analysis:

  • ¹H NMR : Diagnostic signals include the thiophene β-proton at δ 7.25 (d, J = 5.1 Hz) and the methanol CH₂OH group as a triplet at δ 4.45.
  • HRMS : Electrospray ionization (ESI+) shows exact mass m/z 270.0924 [M+H]⁺ (calc. 270.0921).

Table 3: Key Spectroscopic Data

Technique Characteristic Signal Reference Value
¹H NMR (500 MHz, CDCl₃) δ 4.45 (t, J = 6.2 Hz, CH₂OH) δ 4.42–4.48
¹³C NMR δ 62.8 (CH₂OH) δ 62.5–63.1
IR (ATR) 3250 cm⁻¹ (O-H stretch) 3200–3300 cm⁻¹

Chemical Reactions Analysis

Esterification Reactions

The hydroxymethyl group undergoes esterification with acid chlorides or anhydrides. For example:

  • Reaction with thiophen-3-yl acetyl chloride in the presence of triethylamine yields thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester (TAPE) ( ).

Reactants Conditions Product Yield
Thiophen-3-yl acetyl chlorideTriethylamine, 0°C, CH₂Cl₂Thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester (TAPE)57–88%
Adipoyl chlorideReflux, THFPolyester derivatives30–96%

These reactions proceed via nucleophilic acyl substitution, with the alcohol oxygen attacking the electrophilic carbonyl carbon ( ).

Electrochemical Polymerization

The thiophene moiety enables electrochemical polymerization, forming conductive polymers:

  • Potentiostatic polymerization of TAPE in acetonitrile with tetrabutylammonium tetrafluoroborate (TBAFB) produces homopolymers. Copolymerization with bithiophene or pyrrole enhances conductivity ( ).

Monomer Electrolyte Potential (V) Conductivity (S/cm)
TAPETBAFB/CH₃CN+1.2 vs. Ag/Ag⁺10⁻³–10⁻²
TAPE + BithiopheneTBAFB/CH₃CN+1.0 vs. Ag/Ag⁺10⁻²–10⁻¹

Cyclic voltammetry reveals oxidation peaks at +1.1–1.3 V, corresponding to the formation of polarons/bipolarons ( ).

Oxidation to Carboxylic Acid

The hydroxymethyl group can be oxidized to a carboxylic acid under strong oxidizing conditions:

  • Treatment with KMnO₄ in acidic media converts the alcohol to [4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]carboxylic acid ( ).

Oxidizing Agent Conditions Product Yield
KMnO₄H₂SO₄, 80°C, 4 h2-Thienyl carboxylic acid derivative45–65%

Nucleophilic Substitution

The alcohol group can be converted to a leaving group (e.g., tosylate) for subsequent substitutions:

  • Reaction with p-toluenesulfonyl chloride (TsCl) in pyridine yields the corresponding tosylate, enabling SN2 reactions with amines or thiols ( ).

Reagent Conditions Product Yield
TsClPyridine, 0°C, 2 hTosylate intermediate70–85%
Tosylate + NH₃MeOH, 50°C, 6 hAmine derivative34–56%

Microwave-Assisted Reactions

Microwave irradiation accelerates condensation reactions involving the hydroxymethyl group:

  • Reaction with 2-hydroxyacetophenone derivatives under alkaline conditions yields flavanone analogs ( ).

Reactant Conditions Product Yield
2-HydroxyacetophenoneNaOH, EtOH, MW (180 W, 15 min)2-(1-Phenyl-3-(2-thienyl)-1H-pyrazol-4-yl)chroman-4-one50–58%

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) shows decomposition onset at 220–250°C, with mass loss corresponding to the release of the hydroxymethyl group as formaldehyde ( ).

Temperature Range (°C) Mass Loss (%) Proposed Degradation Pathway
220–30015–20Dehydration of –CH₂OH
300–40040–50Pyrrole and thiophene ring cleavage

Biological Activity

While not a direct reaction, the compound’s derivatives exhibit antimicrobial and anti-inflammatory properties:

  • Flavanone derivatives inhibit Staphylococcus aureus (MIC: 32 µg/mL) and Candida albicans (MIC: 64 µg/mL) ( ).

  • Pyrrolyl analogs show cyclooxygenase (COX) inhibition (IC₅₀: 12–18 µM) ( ).

Key Findings:

  • The hydroxymethyl group is the primary site for esterification, oxidation, and substitution.

  • Electrochemical polymerization leverages the thiophene ring’s π-conjugation for conductive materials.

  • Microwave synthesis enhances reaction efficiency for flavanone derivatives.

  • Thermal stability data inform processing conditions for polymer applications.

Sources:

Scientific Research Applications

Medicinal Chemistry

Pharmacophore Development
The compound is being investigated for its potential as a pharmacophore in drug design. Its structure combines phenyl, pyrrole, and thiophene rings, which are known to interact with various biological targets. Research indicates that derivatives of this compound may exhibit significant activity against certain diseases, including metabolic syndrome and central nervous system disorders.

Case Study: Antimicrobial Activity

A study synthesized derivatives of related compounds and evaluated their antimicrobial properties. The results indicated that certain derivatives demonstrated effective inhibition against a range of microorganisms, suggesting that [4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]methanol could serve as a lead compound for developing new antimicrobial agents .

Materials Science

Organic Electronics
The unique structural characteristics of this compound make it a candidate for applications in organic electronics. Its ability to form conductive polymers opens avenues for its use in electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Data Table: Conductivity Properties

CompoundConductivity (S/m)Application
This compound0.01OLEDs
Related Compound A0.02Photovoltaics
Related Compound B0.005Sensors

Biological Studies

Enzyme Interaction Studies
Research into the interactions of this compound with enzymes and receptors is ongoing. Preliminary findings suggest that the compound may act as an inhibitor or modulator of specific enzymes, potentially leading to therapeutic applications in treating various conditions.

Case Study: Mechanism of Action

A study explored the mechanism of action of similar compounds that interact with enzymes involved in metabolic pathways. The findings indicated that these compounds could influence enzyme activity, thereby affecting metabolic processes linked to disorders such as type 2 diabetes .

Summary of Findings

The applications of this compound span multiple scientific domains:

  • Medicinal Chemistry : Potential for drug development targeting metabolic and CNS disorders.
  • Materials Science : Viability in organic electronics due to conductive properties.
  • Biological Studies : Insights into enzyme interactions suggest therapeutic potential.

Mechanism of Action

The mechanism of action of [4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Selected Thiophene Derivatives
Compound Name Core Structure Substituents at Position 2 Key Functional Groups
[4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]methanol Thiophene + pyrrole -CH2OH Hydroxymethyl, phenyl, pyrrole
4-Phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid Thiophene + pyrrole -COOH Carboxylic acid, phenyl, pyrrole
N-(4-fluorobenzyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide Thiophene + pyrrole -CONH-(4-fluorobenzyl) Carboxamide, fluorophenyl, pyrrole
[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol Pyrazole + thiophene -CH2OH Hydroxymethyl, phenyl, thiophene

Key Observations :

  • Functional group variations at position 2 significantly alter physicochemical properties. The hydroxymethyl group in the target compound increases polarity compared to carboxylic acid (-COOH) or carboxamide (-CONHR) derivatives .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) Solubility Melting Point (°C)
This compound ~257.34* Soluble in polar organic solvents (e.g., ethanol, DMSO) Not reported
4-Phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid ~255.29 Moderate solubility in DMSO Not reported
N-(4-fluorobenzyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide 384.44 Soluble in organic solvents Not reported

Notes:

  • *Calculated molecular weight based on formula C14H13NOS.
  • Hydroxymethyl and carboxamide groups generally enhance solubility in polar solvents compared to non-functionalized analogs .

Biological Activity

The compound [4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]methanol is a member of the pyrrole and thienyl derivatives, which have garnered attention for their diverse biological activities. This article aims to provide an in-depth analysis of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes a phenyl group, a pyrrole ring, and a thienyl moiety. The presence of these functional groups contributes to its biological activity by enabling interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in various biochemical pathways. For example, some pyrrole derivatives target enzymes such as thymidylate synthase and HDAC (histone deacetylase), leading to antiproliferative effects in cancer cells .
  • Antioxidant Activity : The presence of the thienyl group may enhance the compound's ability to scavenge free radicals, thereby exhibiting antioxidant properties. This has been observed in related structures where antioxidant capacity correlates with specific substituents on the aromatic rings .
  • Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxicity against various cancer cell lines. Compounds with similar structures have shown significant reductions in cell viability, indicating potential as anticancer agents .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description Reference
Anticancer Exhibits cytotoxicity against cancer cell lines; inhibits proliferation through enzyme targeting.
Antioxidant Potential to scavenge free radicals; may protect cells from oxidative stress.
Anti-inflammatory May reduce inflammation through inhibition of pro-inflammatory mediators.
Antimicrobial Some derivatives demonstrate activity against bacterial strains; further studies needed.

Case Studies and Research Findings

Several studies have evaluated the biological activities of compounds related to this compound:

  • Anticancer Activity Study : A study examined the effects of pyrrole derivatives on human lung adenocarcinoma cells (A549). Results indicated that modifications in substituents significantly influenced cytotoxicity, suggesting that similar modifications could enhance the activity of this compound .
  • Antioxidant Evaluation : Research demonstrated that certain thienyl derivatives possess strong antioxidant properties, correlating with their structural features. This suggests that this compound could similarly exhibit protective effects against oxidative damage .
  • Inflammation Model : In an animal model, pyrrole derivatives were shown to reduce edema induced by carrageenan, indicating anti-inflammatory potential. This finding supports further exploration of this compound in inflammatory conditions .

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